molecular formula C16H12N2O4 B8687818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)- CAS No. 219311-20-3

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-phenoxyphenyl)-

Cat. No. B8687818
M. Wt: 296.28 g/mol
InChI Key: NNRYJLARUIVRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06110924

Procedure details

A solution of sodium ethoxide (0.27 g) in 3 ml of anhydrous ethanol is added with 0.657 g of ethyl (4'-phenoxyphenyl)acetate dissolved in 5 ml of ethanol, then with urea (0.18 g). The reaction mixture is refluxed for 2 hours 30 minutes, then it is cooled to room temperature and the suspended solid is filtered. The solid is redissolved in 8 ml of water and the solution is acidified with 1 N hydrochloric acid. The solid which separates is recovered by filtration to give 0. 165 g of the product, m.p. >240° C.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2]C.[Na+].[O:5]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21]CC)=O)=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:24][C:25]([NH2:27])=[O:26]>C(O)C>[O:5]([C:12]1[CH:13]=[CH:14][C:15]([CH:18]2[C:19](=[O:21])[NH:27][C:25](=[O:26])[NH:24][C:2]2=[O:1])=[CH:16][CH:17]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.657 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
product
Quantity
165 g
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the suspended solid is filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid is redissolved in 8 ml of water
FILTRATION
Type
FILTRATION
Details
The solid which separates is recovered by filtration
CUSTOM
Type
CUSTOM
Details
to give 0

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1C(NC(NC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.